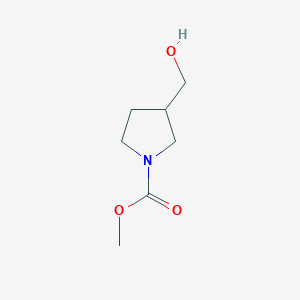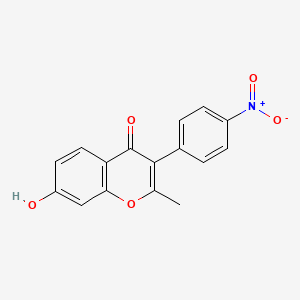
3-(羟甲基)吡咯烷-1-甲酸甲酯
描述
Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are characterized by a five-membered nitrogen-containing ring (pyrrolidine) and are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The presence of both hydroxymethyl and carboxylate functional groups in the molecule suggests that it could be a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction, which could potentially be adapted for the synthesis of methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives . Additionally, the use of chiral auxiliaries, as demonstrated in the asymmetric acylation of carboxamides, could be employed to introduce chirality into the pyrrolidine framework, which is valuable for creating enantiomerically pure compounds .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with the potential for stereoisomerism due to the presence of chiral centers. For example, the stereochemistry of certain methyl pyrrolidine-2-carboxylate derivatives has been characterized using single-crystal X-ray diffraction, which could be analogous to the structural analysis of methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate . Understanding the molecular structure is crucial for the development of compounds with specific biological activities.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. The presence of a hydroxymethyl group in methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate suggests that it could participate in nucleophilic addition reactions or serve as a precursor for further functionalization. For example, the photoreaction of methyl pyridinecarboxylate in methanol under different atmospheric conditions leads to selective methoxylation and hydroxymethylation, indicating that similar reactions might be possible with methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and acidity, are influenced by their functional groups. The acid dissociation constants of some methyl pyrrolidine-2-carboxylate derivatives have been determined, which is relevant for understanding the compound's behavior in different pH environments . Additionally, the study of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provides insights into the importance of hydrogen bonding and other intermolecular interactions, which could also apply to methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate .
科学研究应用
药物化学中的合成和应用
3-(羟甲基)吡咯烷-1-甲酸甲酯在各种合成途径中被探索用于开发生物活性化合物。例如,Moloney (2001) 合成了相关分子 3-羟基噻吩并[2,3-b]吡啶-2-甲酸甲酯,针对潜在的抗炎剂 (Moloney, 2001)。Grošelj 等人。(2013) 开发了一种从 N-保护的 α-氨基酸开始合成新型 N-保护的甲基 5-取代-4-羟基吡咯-3-甲酸酯的方法,突出了吡咯烷衍生物在杂环化合物合成中的多功能性 (Grošelj et al., 2013)。
药物应用
在药物领域,类似于 3-(羟甲基)吡咯烷-1-甲酸甲酯的吡咯烷衍生物已得到广泛研究。Ohtake 等人。(1997) 研究了 1β-甲基-2-(5-取代吡咯烷-3-基硫代)碳青霉烯类,这些化合物对革兰氏阳性菌和革兰氏阴性菌等多种细菌具有显着的抗菌活性 (Ohtake et al., 1997)。
分析和生物分析应用
Huyghues-Despointes 等人。(1994) 将热解/GC/MS 分析应用于 1-[(2'-羧基)吡咯烷基]-1-脱氧-D-果糖,这是一种相关化合物,以研究其一级和二级热解产物,展示了吡咯烷衍生物在分析化学中的应用 (Huyghues-Despointes et al., 1994)。
化学合成和材料科学
在材料科学中,吡咯烷衍生物被用作合成各种化合物的中间体。例如,Conti 等人。(2006) 使用与 3-(羟甲基)吡咯烷-1-甲酸甲酯在结构上相似的 3-羟基-4-羟甲基吡咯烷-2-酮对生物活性化合物的构建模块中的溶剂效应进行了 FT-IR 研究 (Conti et al., 2006)。
作用机制
Target of Action
Similar compounds such as pyrrolidine derivatives have been known to interact with various biological targets .
Mode of Action
Pyrrolidine derivatives, in general, are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways, often acting as intermediates or catalysts .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to have a variety of effects, often depending on the specific targets and pathways they interact with .
Action Environment
The action, efficacy, and stability of Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, it is known to be stable at room temperature .
属性
IUPAC Name |
methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-3-2-6(4-8)5-9/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFNIHHMOVZOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)
![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)
![1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3012084.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)
![Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3012089.png)
![1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012090.png)
![N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3012091.png)

![2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012098.png)